2-(3,5-Dimethylphenyl)propan-2-amine
Description
2-(3,5-Dimethylphenyl)propan-2-amine (CAS 77083-30-8 as its hydrochloride salt) is a secondary amine featuring a propane-2-amine backbone substituted with a 3,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₇N (free base) or C₁₁H₁₈ClN (hydrochloride salt), with a molecular weight of 199.72 g/mol for the salt form . The compound exhibits basicity typical of amines, and its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structural characterization via ¹H/¹³C NMR, IR, and HRMS confirms its identity .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-9(2)7-10(6-8)11(3,4)12/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNGSRPFVEUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to prepare 2-(3,5-Dimethylphenyl)propan-2-amine is through alkylation. The specific step involves reacting 3,5-dimethylphenylacetylene with ethyl acetate, followed by a hydrogenation reduction reaction to generate the target product .
Industrial Production Methods
Industrial production methods for 2-(3,5-Dimethylphenyl)propan-2-amine typically involve large-scale synthesis using similar alkylation and reduction reactions. The reaction conditions are optimized for higher yields and purity, often involving catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
2-(3,5-Dimethylphenyl)propan-2-amine is being explored for its potential therapeutic effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those related to mood and cognition.
Mechanism of Action :
- The compound may act as a modulator of serotonin receptors, which are implicated in mood regulation.
- It has shown potential in inhibiting enzymes involved in metabolic pathways, similar to how certain quinolones inhibit viral RNA polymerase .
Antimicrobial Activity
Studies have demonstrated that derivatives of 2-(3,5-Dimethylphenyl)propan-2-amine exhibit significant antimicrobial properties. For example:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-(3,5-Dimethylphenyl)propan-2-amine | 32 µg/mL |
| Linezolid | 16 µg/mL |
| Fluconazole | 64 µg/mL |
This indicates its effectiveness against various bacterial strains, including resistant pathogens like Staphylococcus aureus and certain Candida species .
Anticancer Potential
Research suggests that amine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Preliminary studies indicate that compounds similar to 2-(3,5-Dimethylphenyl)propan-2-amine may demonstrate cytotoxic effects against several cancer cell lines .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various dimethylphenyl derivatives against Staphylococcus aureus and Candida species. The results indicated that the compound had significant inhibitory effects at low concentrations, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity Research
In vitro studies have shown that derivatives of 2-(3,5-Dimethylphenyl)propan-2-amine can effectively reduce the viability of cancer cells. These findings support further exploration into its use as a therapeutic agent in oncology .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and as an intermediate in various industrial processes. Its unique properties make it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)
- Substituents : Chlorine atoms at the 3,5-positions (electron-withdrawing groups).
- Impact: Basicity: Reduced compared to dimethylphenyl due to Cl's electron-withdrawing nature. Lipophilicity: Higher logP than dimethyl analog (Cl has higher molar refractivity than CH₃). Applications: Potential use in agrochemicals or as a ligand in organometallic catalysis .
N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine
- Substituents : Methoxy groups (electron-donating) on two phenyl rings.
- Impact :
Steric and Structural Modifications
N-((3,5-Dimethylphenyl)(phenyl)methyl)propan-2-amine
- Structure : Additional phenyl group attached via a methyl bridge.
- Impact :
N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
- Substituents : Diethyl groups (bulkier than dimethyl) and a naphthyl group.
- Synthesis: 68% yield via TiCl₄-mediated reductive amination over 48 hours .
Complex Derivatives and Pharmacological Potential
N-[2-(3,5-Dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine hydrochloride
Comparative Data Table
Biological Activity
2-(3,5-Dimethylphenyl)propan-2-amine, also known as 2-(2,5-Dimethylphenyl)propan-2-amine, is an organic compound that has garnered attention for its potential biological activities. This compound features a branched alkane structure with an amine functional group and a dimethyl-substituted phenyl group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter pathways, and comparisons with structurally similar compounds.
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : Approximately 163.26 g/mol
- Structure : The compound's structure includes a propan-2-amine moiety attached to a dimethyl-substituted phenyl group.
Research indicates that 2-(3,5-Dimethylphenyl)propan-2-amine may interact with various neurotransmitter systems. Specifically, studies suggest it modulates the activity of dopamine and norepinephrine transporters, which are critical for mood regulation and cognitive functions. The compound's ability to act as a ligand suggests it can bind to specific receptors or enzymes, potentially influencing signaling pathways related to neurotransmission and metabolic processes.
Biological Activity Overview
The biological activity of 2-(3,5-Dimethylphenyl)propan-2-amine can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopamine and norepinephrine transporters; potential effects on mood. |
| Receptor Interaction | Acts as a ligand for specific receptors; may affect signal transduction. |
| Cytotoxicity | Potential cytotoxic effects warranting further investigation in cancer research. |
Case Studies and Research Findings
-
Neurotransmitter Effects :
- A study highlighted the compound's potential to modulate neurotransmitter pathways, particularly focusing on its interaction with dopamine transporters. This modulation could have implications for treating mood disorders.
-
Cytotoxicity Assessment :
- In vitro studies assessing the cytotoxic effects of related compounds revealed that structural analogs might exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported an IC₅₀ value of 4.85 μM for a structurally similar compound against the NCI-H460 cell line, suggesting that derivatives of this class could be explored for anticancer properties .
-
Structure-Activity Relationships (SAR) :
- Investigations into the structure-activity relationships of related compounds indicate that modifications in the phenyl substituent can significantly alter biological activity. For example, changes in the substitution pattern on the aromatic ring can lead to different receptor interactions and potencies .
Comparison with Similar Compounds
The unique structural features of 2-(3,5-Dimethylphenyl)propan-2-amine differentiate it from other compounds in its class. Below is a comparison table highlighting some similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethylphenyl)propan-1-amine | Different substitution pattern on phenyl | Exhibits distinct psychoactive properties |
| 1-(3-Methylphenyl)propan-1-amine | Less sterically hindered | Varies in biological activity profile |
| 3-(4-Methylphenyl)propan-1-amine | Para substitution | Potentially different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
